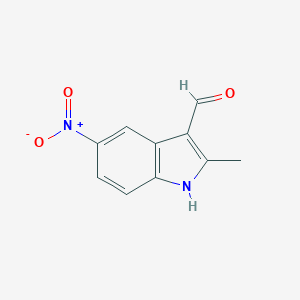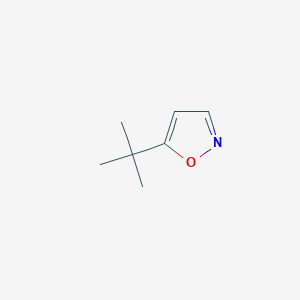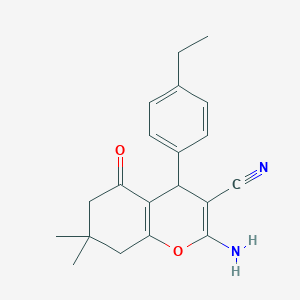
2-amino-4-(4-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-(4-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 'Cephalotaxine', and it is a naturally occurring alkaloid that is found in the leaves of the Cephalotaxus harringtonia tree.
Wissenschaftliche Forschungsanwendungen
2-amino-4-(4-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and prostate cancer.
Wirkmechanismus
The mechanism of action of 2-amino-4-(4-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemische Und Physiologische Effekte
Studies have shown that 2-amino-4-(4-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exhibits several biochemical and physiological effects. This compound has been shown to induce cell cycle arrest in cancer cells, inhibit angiogenesis, and suppress tumor growth in animal models. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-amino-4-(4-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in lab experiments is its potent cytotoxic activity against cancer cells. This makes it an ideal candidate for testing in vitro and in vivo. However, one of the limitations of using this compound is its complex synthesis method, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the research and development of 2-amino-4-(4-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One of the most promising directions is the development of analogs of this compound that exhibit improved potency and selectivity against cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as anti-inflammatory and analgesic therapy.
Conclusion
In conclusion, 2-amino-4-(4-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a chemical compound that has shown significant potential in various fields, particularly in cancer research. Its potent cytotoxic activity against cancer cells, anti-inflammatory and analgesic effects, and ability to inhibit angiogenesis make it an attractive candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and potential applications in other fields.
Synthesemethoden
The synthesis of 2-amino-4-(4-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 3,4-dihydro-2H-pyran with 4-ethylphenylhydrazine in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then treated with malononitrile and ammonium acetate to obtain the final product.
Eigenschaften
CAS-Nummer |
5275-24-1 |
|---|---|
Produktname |
2-amino-4-(4-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |
Molekularformel |
C20H22N2O2 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
2-amino-4-(4-ethylphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C20H22N2O2/c1-4-12-5-7-13(8-6-12)17-14(11-21)19(22)24-16-10-20(2,3)9-15(23)18(16)17/h5-8,17H,4,9-10,22H2,1-3H3 |
InChI-Schlüssel |
UXAPDTRWWQUYMR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6,7,8,9,10-Hexahydrocyclohepta[b]indole](/img/structure/B187929.png)
![3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B187930.png)
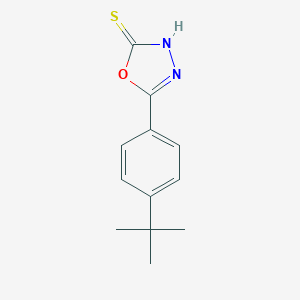
![3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea](/img/structure/B187933.png)
![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B187934.png)
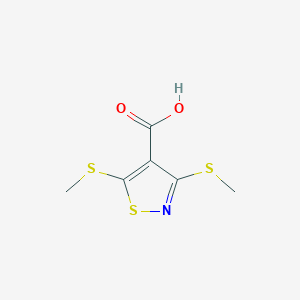
![2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B187936.png)
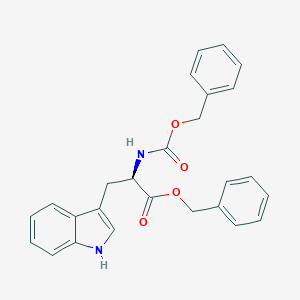
![(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B187940.png)
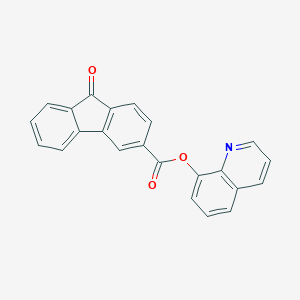
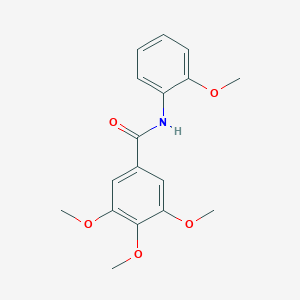
![N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B187945.png)
